molecular formula C5H3BrNNaO2S B13632001 Sodium 5-bromopyridine-2-sulfinate

Sodium 5-bromopyridine-2-sulfinate

Cat. No.: B13632001
M. Wt: 244.04 g/mol
InChI Key: VNYZUAMYSXLTAB-UHFFFAOYSA-M
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Description

Sodium 5-bromopyridine-2-sulfinate is an organosulfur compound that features a bromine atom attached to the pyridine ring and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-bromopyridine-2-sulfinate can be synthesized through the reaction of 5-bromopyridine-2-sulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize efficiency and minimize waste. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfinate group can participate in redox reactions, leading to the formation of sulfonates or sulfonic acids.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

    Substituted Pyridines: Resulting from nucleophilic substitution.

    Sulfonates and Sulfonic Acids: From oxidation reactions.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

Chemistry: Sodium 5-bromopyridine-2-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is particularly valuable in the formation of sulfonylated products, which are important intermediates in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of protein functions and interactions

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating complex molecular architectures used in advanced materials.

Mechanism of Action

The mechanism by which sodium 5-bromopyridine-2-sulfinate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new bonds and the transformation of substrates. The sulfinate group plays a crucial role in these processes, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

  • Sodium pyridine-2-sulfinate
  • Sodium 5-chloropyridine-2-sulfinate
  • Sodium thiophene-2-sulfinate

Comparison: Sodium 5-bromopyridine-2-sulfinate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions compared to its chlorine or hydrogen analogs. This increased reactivity makes it a more versatile reagent in organic synthesis, allowing for the formation of a broader range of products.

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;5-bromopyridine-2-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

VNYZUAMYSXLTAB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)[O-].[Na+]

Origin of Product

United States

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